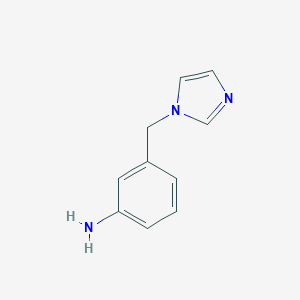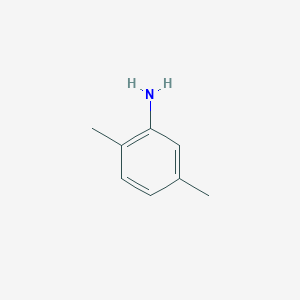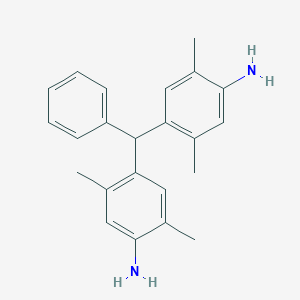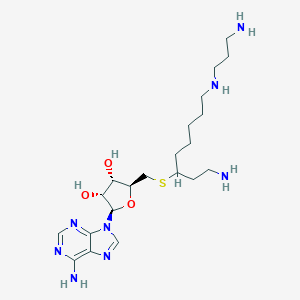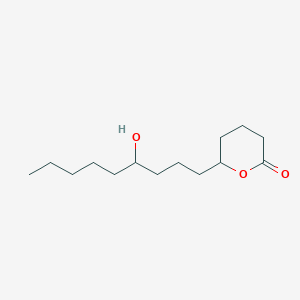
6-(4-Hydroxynonyl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxynonyl)oxan-2-one, also known as 4-HNO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclic nitrones, which are known for their ability to scavenge free radicals and protect against oxidative stress. In
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxynonyl)oxan-2-one is based on its ability to scavenge free radicals and protect against oxidative stress. The compound reacts with reactive oxygen species (ROS) and nitrogen species (RNS), neutralizing them and preventing them from causing damage to cells. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Hydroxynonyl)oxan-2-one has a number of biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-Hydroxynonyl)oxan-2-one in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 6-(4-Hydroxynonyl)oxan-2-one is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-(4-Hydroxynonyl)oxan-2-one. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the compound's effects on cardiovascular health and cancer. Finally, research on the compound's mechanism of action and its potential interactions with other compounds could lead to the development of more effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 6-(4-Hydroxynonyl)oxan-2-one involves the reaction between 4-nitroso-9-oxo-nonan-1,5-diol and 1,2-dibromoethane in the presence of a base. This reaction results in the formation of the cyclic nitrone, 6-(4-Hydroxynonyl)oxan-2-one, in good yield. This synthesis method has been optimized to produce high purity and yield of the compound.
Applications De Recherche Scientifique
6-(4-Hydroxynonyl)oxan-2-one has been studied extensively for its potential therapeutic applications. The compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 6-(4-Hydroxynonyl)oxan-2-one a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Propriétés
Numéro CAS |
122629-53-2 |
|---|---|
Nom du produit |
6-(4-Hydroxynonyl)oxan-2-one |
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
6-(4-hydroxynonyl)oxan-2-one |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-7-12(15)8-5-9-13-10-6-11-14(16)17-13/h12-13,15H,2-11H2,1H3 |
Clé InChI |
ZRHKNPWKUIWHMC-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC1CCCC(=O)O1)O |
SMILES canonique |
CCCCCC(CCCC1CCCC(=O)O1)O |
Synonymes |
9-HGTDL 9-hydroxy-gamma-tetradecalactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





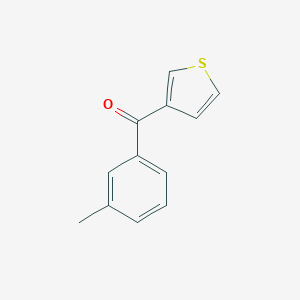
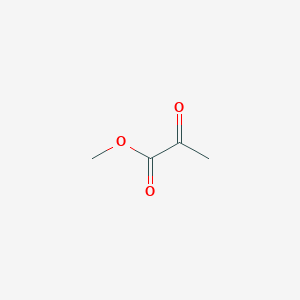

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

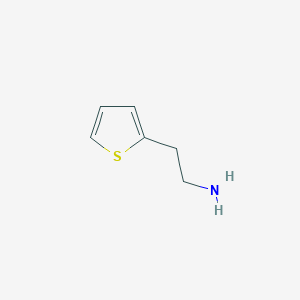
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
